ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-25-17(24)14-12-8-6-5-7-9-13(12)27-16(14)20-15(23)11(2)26-18-21-19-10-22(18)3/h10-11H,4-9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBOBBGGNWDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties. The biological activity of this compound is primarily attributed to its triazole and thiophene components, which are known for their diverse therapeutic potentials.
Chemical Structure and Properties
The compound features a triazole ring that is often associated with antifungal and antibacterial properties. The presence of the thiophene ring contributes to its potential anticancer activities. Its structure can be summarized as follows:
- Triazole moiety : Known for its role in medicinal chemistry.
- Thioether linkage : Enhances lipophilicity and bioavailability.
- Cycloheptathiophene : Provides structural uniqueness that may influence biological interactions.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. In studies involving similar compounds:
- In vitro tests indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were recorded as low as 1.61 µg/mL for certain derivatives, indicating potent activity against specific pathogens .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole-containing compounds have been studied for their ability to inhibit tumor growth:
- Cell Viability Assays : Compounds similar to this compound displayed IC50 values lower than established chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for fungal cell wall synthesis.
- DNA Intercalation : Thiophene derivatives may intercalate with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that the presence of the triazole ring significantly enhanced the activity against resistant strains of bacteria and fungi:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Antibacterial |
| Compound B | 1.98 ± 1.22 | Antifungal |
Study on Anticancer Activity
Another investigation focused on the anticancer potential of similar compounds revealed promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl Triazole Derivative | A431 (Skin Cancer) | <10 |
| Ethyl Triazole Derivative | Jurkat (Leukemia) | <20 |
These findings suggest that modifications in the structure can lead to significant differences in biological activity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may possess similar activities due to the presence of the triazole moiety. Triazoles are known to inhibit the growth of various fungi and bacteria by interfering with their biosynthetic pathways .
Anti-inflammatory Properties
Compounds containing triazole rings have been investigated for their potential as anti-inflammatory agents. The specific structure of this compound suggests it could inhibit lipoxygenase (LOX), an enzyme involved in inflammatory responses . This inhibition could lead to the development of new therapeutic agents for treating inflammatory diseases.
Nonlinear Optical Properties
Triazole derivatives have gained attention in the field of nonlinear optics due to their unique electronic properties. The synthesis of novel derivatives of this compound may lead to materials with enhanced nonlinear optical characteristics suitable for applications in photonics and optoelectronics . These materials can be used in devices such as lasers and optical switches.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the triazole ring.
- Introduction of the thiol group.
- Amide bond formation with propanamide derivatives.
These synthetic pathways can be optimized to enhance yield and purity .
Characterization Techniques
Characterization of this compound can be achieved through various spectroscopic methods such as:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Methodology : Use a combination of IR spectroscopy (to identify functional groups like amide C=O and triazole C=N), ¹H/¹³C NMR (to confirm substituent positions and cycloheptathiophene conformation), and mass spectrometry (for molecular ion validation). X-ray crystallography is ideal for resolving ambiguities in stereochemistry, as demonstrated in thioureido-thiophene analogs .
- Key considerations : Compare spectral data with structurally similar compounds, such as ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, where NMR shifts for thiophene protons range from δ 6.8–7.2 ppm .
Q. How can solubility challenges in biological assays be addressed?
- Methodology : Optimize solvent systems using co-solvents (e.g., DMSO:water mixtures) or formulate micellar nanoparticles. Assess logP values computationally (e.g., via XlogP) to predict hydrophobicity .
- Example : Derivatives with cycloheptathiophene cores show improved solubility in polar aprotic solvents due to ester groups, as seen in ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (logP ≈ 4) .
Advanced Research Questions
Q. What synthetic strategies improve yield in the coupling of the 4-methyl-1,2,4-triazole-3-thiol moiety to the propanamido-thiophene backbone?
- Methodology : Employ microwave-assisted synthesis to accelerate nucleophilic substitution reactions, reducing reaction time from hours to minutes . Alternatively, use Knoevenagel condensation with piperidine/acetic acid catalysis, achieving yields >85% in analogous systems .
- Data contradiction : While traditional methods (e.g., toluene reflux) yield 72–94% in thiophene-triazole hybrids, microwave methods may require precise temperature control to avoid side reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using triazole-thiophene analogs as templates. For example, 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid derivatives showed strong binding to bacterial enzymes (ΔG ≈ -9.2 kcal/mol) .
- Validation : Cross-reference docking results with experimental assays (e.g., MIC values against S. aureus or antifungal activity against C. albicans) .
Q. What reaction fundamentals govern the stability of the cycloheptathiophene ring under varying pH conditions?
- Methodology : Conduct DFT calculations to evaluate ring strain and electron distribution. Experimental studies on similar systems (e.g., 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) reveal that electron-withdrawing substituents enhance ring stability at pH 7–9 .
- Advanced technique : Use COMSOL Multiphysics simulations to model reaction kinetics and optimize reactor design for large-scale synthesis .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in reported biological activities of triazole-thiophene hybrids?
- Approach : Standardize assay protocols (e.g., consistent bacterial strains or cell lines) and validate purity via HPLC (>95%). For example, antifungal activity in thioureido-thiophenes varied significantly (IC₅₀: 2–50 µM) depending on substituent electronegativity .
- Case study : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate showed higher activity against Gram-positive bacteria than Gram-negative, likely due to membrane permeability differences .
Emerging Research Directions
Q. Can AI-driven reaction path search methods accelerate the discovery of derivatives with enhanced pharmacokinetics?
- Methodology : Integrate quantum chemical calculations (e.g., Gaussian) with machine learning to predict metabolite profiles. ICReDD’s reaction design framework reduced optimization time by 40% in similar triazole systems .
- Future focus : Develop "smart laboratories" for autonomous synthesis, leveraging real-time NMR/MS feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
